Superior Red Hue Intensity: Rubropunctatin vs. Monascorubrin in Dairy Matrices
In a direct comparative study, rubropunctatin imparted a significantly more vivid red color to yoghurt and ice cream than its closest analog, monascorubrin. The colorimetric a* value (red-green axis) for rubropunctatin was 43-50, compared to only 16-20 for monascorubrin, when incorporated into dairy products at 30 mg/mL [1]. This represents a greater than two-fold increase in red hue intensity. Both pigments were purified and spray-dried under identical, optimized conditions (175°C inlet temperature, 5% maltodextrin) and assessed after refrigerated storage [1].
| Evidence Dimension | Red hue intensity (CIELAB a* value) |
|---|---|
| Target Compound Data | a* = 43-50 |
| Comparator Or Baseline | Monascorubrin: a* = 16-20 |
| Quantified Difference | >2-fold higher a* value |
| Conditions | Dairy products (yoghurt, ice cream) with 30 mg/mL pigment; refrigerated storage |
Why This Matters
For food manufacturers, this quantifiable difference in color intensity allows for lower usage rates or achievement of a desired red shade not attainable with monascorubrin, directly impacting formulation cost and product appeal.
- [1] Mullaiselvan I, et al. Comparative evaluation of spray dried fungal pigments Monascorubrin and Rubropunctatin for application as natural food colorants in dairy products. Food Chem. 2025;496(Pt 2):146755. View Source
